molecular formula C25H20N2OS B2502244 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 899760-67-9

4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2502244
CAS No.: 899760-67-9
M. Wt: 396.51
InChI Key: XDQSQQNFYXZYGF-UHFFFAOYSA-N
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Description

4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzophenone derivatives and aldehydes.

    Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the chromeno[2,3-d]pyrimidine core.

    Addition of the 4-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the chromeno[2,3-d]pyrimidine core or the benzylsulfanyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions where functional groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfanyl)-2-phenylchromeno[2,3-d]pyrimidine
  • 4-(Benzylsulfanyl)-2-phenylchromeno[2,3-d]pyrimidine
  • 4-(Benzylsulfanyl)-2-(4-chlorophenyl)chromeno[2,3-d]pyrimidine

Uniqueness

4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE is unique due to the specific combination of functional groups and the chromeno[2,3-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c1-17-11-13-19(14-12-17)23-26-24-21(15-20-9-5-6-10-22(20)28-24)25(27-23)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQSQQNFYXZYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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